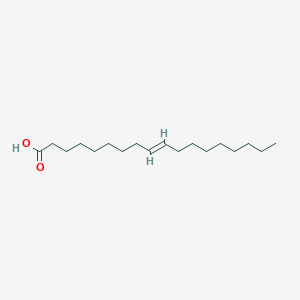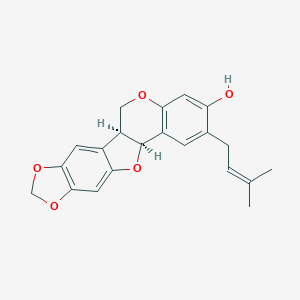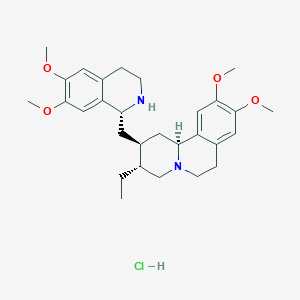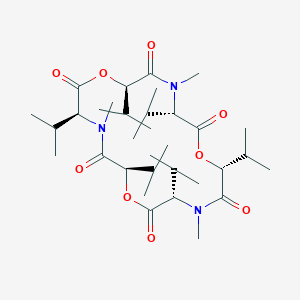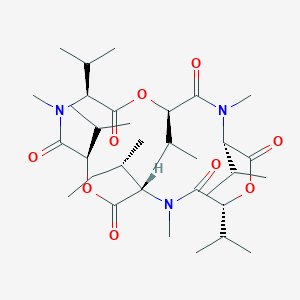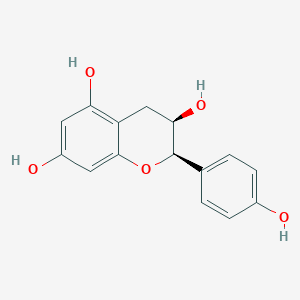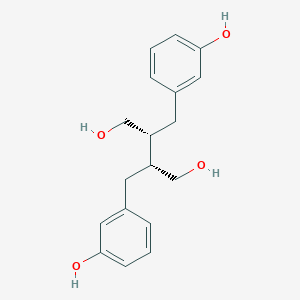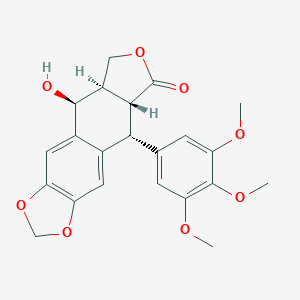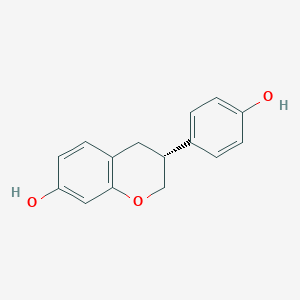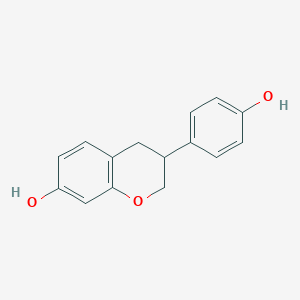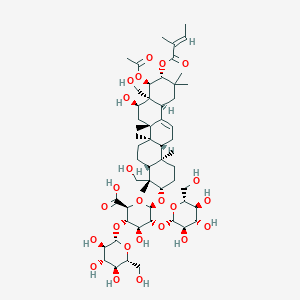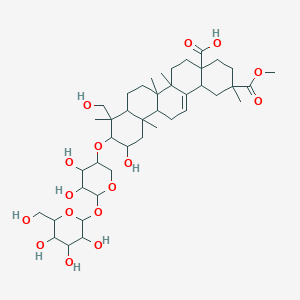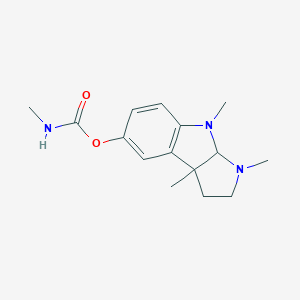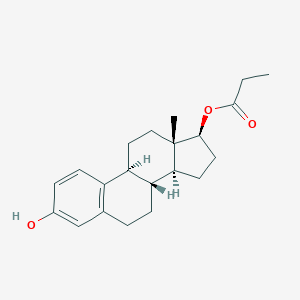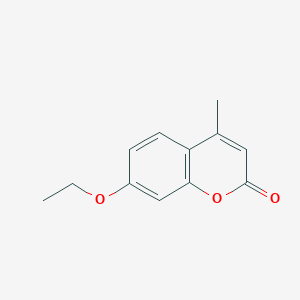
7-Etoxi-4-metilcumarina
Descripción general
Descripción
7-etoxi-4-metilcumarina: (Número CAS: 87-05-8) es un fluoróforo perteneciente a la familia de las cumarinas. Exhibe propiedades interesantes debido a su estructura aromática y grupos funcionales. La fórmula química del compuesto es C12H12O3 , con un peso molecular de 204.228 g/mol. Es un químico raro y único que ha encontrado aplicaciones en varios campos científicos .
Aplicaciones Científicas De Investigación
Análisis Bioquímico
Biochemical Properties
7-Ethoxy-4-methylcoumarin is a substrate for mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
The cellular effects of 7-Ethoxy-4-methylcoumarin are primarily related to its interactions with cytochrome P450 enzymes
Molecular Mechanism
The molecular mechanism of 7-Ethoxy-4-methylcoumarin involves its role as a substrate for cytochrome P450 enzymes . These enzymes catalyze the oxidation of organic substances, and 7-Ethoxy-4-methylcoumarin can be metabolized by these enzymes .
Dosage Effects in Animal Models
While there is evidence that 7-Ethoxy-4-methylcoumarin can improve symptoms in animal models of Parkinson’s disease
Metabolic Pathways
7-Ethoxy-4-methylcoumarin is metabolized by cytochrome P450 enzymes, which are part of a major metabolic pathway in the liver . These enzymes are involved in the metabolism of a wide variety of substances, including drugs and other xenobiotics .
Subcellular Localization
The subcellular localization of 7-Ethoxy-4-methylcoumarin is likely to be influenced by its interactions with cytochrome P450 enzymes . These enzymes are located in the endoplasmic reticulum of cells .
Métodos De Preparación
Rutas sintéticas: Existen varias rutas sintéticas para la preparación de 7-etoxi-4-metilcumarina. Un método común implica la reacción de 4-metilcumarina con bromuro de etilo o yoduro de etilo en presencia de una base (como carbonato de potasio) para producir el producto deseado. La reacción procede a través de un proceso de eterificación, lo que lleva a la formación del grupo etoxi en la posición 7 del anillo de cumarina.
Condiciones de reacción: Las condiciones de reacción típicamente implican reflujo de los reactivos en un solvente apropiado (como acetona o etanol) durante varias horas. El producto resultante se puede purificar mediante recristalización o cromatografía en columna.
Métodos de producción industrial: Si bien la this compound no se produce comúnmente a escala industrial, está disponible de proveedores de productos químicos especializados para fines de investigación. Los métodos de producción a escala industrial son limitados debido a su rareza y aplicaciones específicas.
Análisis De Reacciones Químicas
Reactividad: La 7-etoxi-4-metilcumarina es susceptible a diversas reacciones químicas, que incluyen:
Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.
Reducción: La reducción del grupo carbonilo puede producir el derivado alcohólico correspondiente.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Oxidación: Se utilizan comúnmente agentes oxidantes como permanganato de potasio (KMnO) o peróxido de hidrógeno (HO).
Reducción: Se pueden emplear agentes reductores como borohidruro de sodio (NaBH) o hidruro de litio y aluminio (LiAlH).
Sustitución: Los haluros de alquilo u otros nucleófilos pueden reemplazar el grupo etoxi.
Productos principales: Los productos principales dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción produce el alcohol correspondiente.
Mecanismo De Acción
El mecanismo exacto por el cual la 7-etoxi-4-metilcumarina ejerce sus efectos no está completamente dilucidado. Sus propiedades de fluorescencia la hacen útil para estudiar la actividad enzimática y las interacciones con los fármacos. Es probable que interactúe con dianas moleculares y vías específicas dentro de las células.
Comparación Con Compuestos Similares
Si bien la 7-etoxi-4-metilcumarina es única debido a su sustitución etoxi en la posición 7, existen otros derivados de cumarina. Algunos compuestos similares incluyen 4-metilcumarina, 7-hidroxi-4-metilcumarina y 7-etil-4-metilcumarina.
Propiedades
IUPAC Name |
7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRISXMDKXBVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058953 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
350.00 to 352.00 °C. @ 760.00 mm Hg | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-05-8 | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?
A1: 7-Ethoxy-4-methylcoumarin is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.
Q2: How is 7-ethoxy-4-methylcoumarin detected and quantified in various matrices?
A2: Several analytical techniques have been employed for the detection and quantification of 7-ethoxy-4-methylcoumarin. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing 7-ethoxy-4-methylcoumarin in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing 7-ethoxy-4-methylcoumarin in cigarette samples after extraction and purification steps [].
Q3: Can you elaborate on the fluorescence properties of 7-ethoxy-4-methylcoumarin and their applications?
A3: 7-Ethoxy-4-methylcoumarin exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of 7-ethoxy-4-methylcoumarin in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].
Q4: Has 7-ethoxy-4-methylcoumarin been found in natural sources, and if so, what are its potential biological activities?
A4: Yes, 7-ethoxy-4-methylcoumarin has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that 7-ethoxy-4-methylcoumarin acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.
Q5: Are there any known metabolic pathways involving 7-ethoxy-4-methylcoumarin?
A5: While specific metabolic pathways for 7-ethoxy-4-methylcoumarin haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with 7-ethoxy-4-methylcoumarin.
Q6: Is there evidence of 7-ethoxy-4-methylcoumarin being a metabolite of other compounds?
A6: Yes, 7-ethoxy-4-methylcoumarin is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of 7-ethoxy-4-methylcoumarin, which is then excreted in urine.
Q7: Have any studies investigated the thermodynamic properties of 7-ethoxy-4-methylcoumarin?
A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for 7-ethoxy-4-methylcoumarin []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


